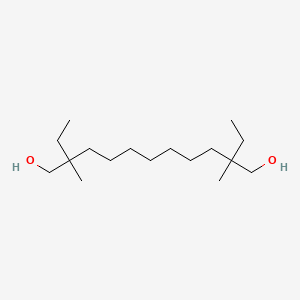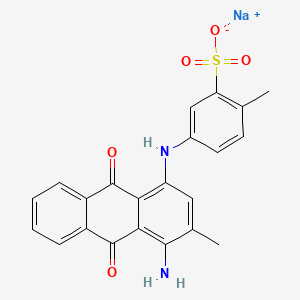
LaFU-MeP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LaFU-MeP involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger this compound molecule.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, facilitating the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. Techniques such as solvent extraction and supercritical fluid extraction are commonly used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
LaFU-MeP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxygenated derivatives of this compound, while reduction reactions may yield hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
LaFU-MeP has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules
Mecanismo De Acción
The mechanism of action of LaFU-MeP involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: this compound can inhibit certain enzymes, disrupting metabolic pathways in microorganisms and cancer cells.
Interact with DNA: The compound can bind to DNA, interfering with replication and transcription processes.
Modulate Signaling Pathways: This compound can affect various signaling pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
LaFU-MeP can be compared with other similar compounds, such as:
Methyl-D-erythritol 4-phosphate (MEP): Both compounds share similar structural features and biological activities.
Mevalonic Acid (MVA): While MVA is involved in a different biosynthetic pathway, it shares some functional similarities with this compound.
Terpenoids: These compounds, like this compound, are involved in various biological processes and have significant pharmaceutical potential .
This compound stands out due to its unique combination of elements and its diverse range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a compound of great interest to researchers across multiple disciplines.
Propiedades
Número CAS |
142506-00-1 |
|---|---|
Fórmula molecular |
C10H12FN2O7P |
Peso molecular |
322.18 g/mol |
Nombre IUPAC |
[(1S,2R,4R,5S)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C10H12FN2O7P/c1-21(16,17)18-3-5-6-7(20-6)9(19-5)13-2-4(11)8(14)12-10(13)15/h2,5-7,9H,3H2,1H3,(H,16,17)(H,12,14,15)/t5-,6+,7+,9-/m1/s1 |
Clave InChI |
MLBYBXNZBRALOB-UTSKPXGSSA-N |
SMILES isomérico |
CP(=O)(O)OC[C@@H]1[C@H]2[C@H](O2)[C@@H](O1)N3C=C(C(=O)NC3=O)F |
SMILES canónico |
CP(=O)(O)OCC1C2C(O2)C(O1)N3C=C(C(=O)NC3=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




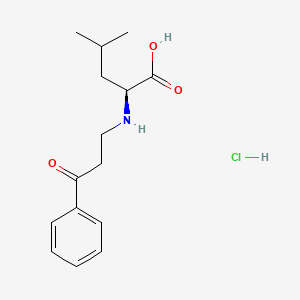

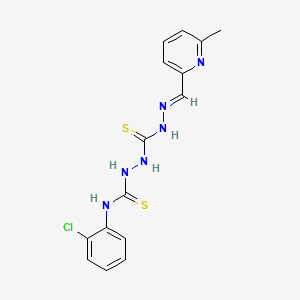
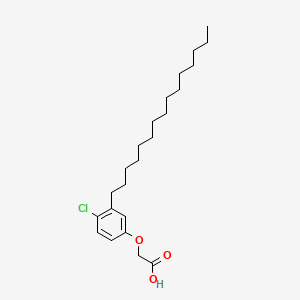



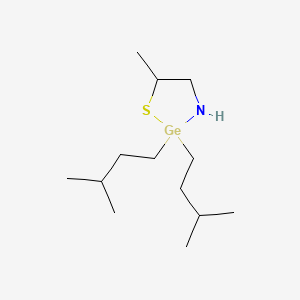

![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
